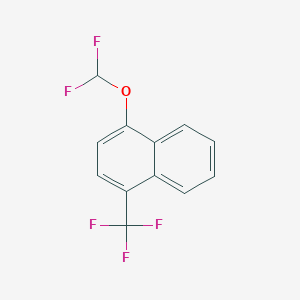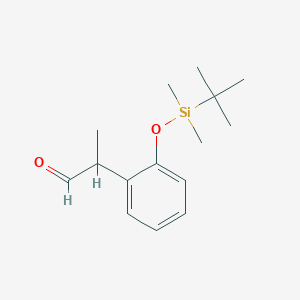
5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida es un compuesto químico conocido por sus diversas aplicaciones en la investigación científica y la industria. Se caracteriza por su estructura única, que incluye un anillo de quinolina sustituido con grupos cloro, hidroxi y metoxi, así como un residuo de carbohidrazida. Este compuesto es de interés debido a sus posibles actividades biológicas y su papel en diversas reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la reacción de ácido 5-cloro-8-metoxquinolina-4-carboxílico con hidrato de hidracina bajo condiciones de reflujo. La reacción se lleva a cabo generalmente en un solvente de etanol, y el producto se purifica mediante recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxi se puede oxidar para formar derivados de quinona.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como azida de sodio (NaN₃) o tiourea en condiciones suaves.
Productos Principales Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su papel en el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Este compuesto también puede interferir con las vías celulares, lo que lleva a la interrupción de procesos biológicos críticos. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
5-Cloro-8-hidroxiquinolina: Conocido por sus propiedades antimicrobianas.
8-Metoxquinolina: Se utiliza en la síntesis de varios productos farmacéuticos.
4-Hidroxiquinolina: Se investiga por sus posibles aplicaciones terapéuticas.
Singularidad
5-Cloro-4-hidroxi-8-metoxquinolina-3-carbohidrazida destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H10ClN3O3 |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-7-3-2-6(12)8-9(7)14-4-5(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
PNTVJOQWZPOYRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)



![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)




![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)


![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
